An In-depth Technical Guide to the Chemical Structure and Properties of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol
An In-depth Technical Guide to the Chemical Structure and Properties of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol
Abstract: This technical guide provides a comprehensive analysis of the chemical structure, potential synthesis, and analytical characterization of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol. Due to the limited direct experimental data available for this specific molecule, this guide employs a rational, evidence-based approach, drawing insights from closely related and well-documented chemical analogs. By examining the constituent functional groups—the 6-nitroindole core and the 3-(hydroxymethyl)phenyl substituent—we can infer the probable physicochemical properties and spectroscopic signatures of the target compound. This document is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced characteristics of novel heterocyclic compounds.
Introduction and Rationale
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a nitro group can significantly modulate the electronic properties and biological activity of the indole ring, often imparting specific pharmacological effects. When coupled with a phenylmethanol substituent, the resulting molecule, (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol, presents an intriguing candidate for investigation in drug discovery programs.
This guide addresses the absence of direct literature on the target molecule by systematically deconstructing its architecture and analyzing analogous compounds for which experimental data exists. This comparative approach allows for a robust and scientifically grounded prediction of its chemical behavior.
In-Depth Chemical Structure Analysis
The chemical structure of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol is characterized by a planar 6-nitroindole system linked via the indole nitrogen (N-1) to a phenyl ring, which is, in turn, substituted with a methanol group at the meta-position.
The 6-Nitroindole Core
The indole ring is an aromatic heterocyclic system. The nitro group at the 6-position is a strong electron-withdrawing group, which significantly influences the electron density distribution across the bicyclic system. This has several key consequences:
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Acidity of the N-H Proton: In a parent 1H-indole, the N-H proton is weakly acidic. The presence of the 6-nitro group is expected to increase this acidity, although in the target molecule, this position is substituted.
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Electrophilic Substitution: The electron-withdrawing nature of the nitro group deactivates the benzene portion of the indole ring towards electrophilic attack.
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Nucleophilic Aromatic Substitution: Conversely, the nitro group may render the indole ring more susceptible to nucleophilic aromatic substitution.
The 3-(Hydroxymethyl)phenyl Substituent
The phenylmethanol group is attached to the indole nitrogen. The linkage to the meta-position of the phenyl ring is noteworthy. The hydroxyl group of the methanol substituent is a hydrogen bond donor and acceptor, which can influence the solubility and intermolecular interactions of the molecule. The phenyl ring itself introduces further aromatic character and potential for π-π stacking interactions.
Predicted Molecular Geometry
The molecule is not entirely planar due to the sp³ hybridized carbon of the methanol group and the rotational freedom around the N-C bond connecting the indole and phenyl rings.
Caption: Predicted structure of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol.
Proposed Synthesis and Purification
A plausible synthetic route for (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol would likely involve the N-arylation of 6-nitroindole with a suitable phenyl derivative. A common method for such couplings is the Buchwald-Hartwig amination.
Synthetic Pathway
Caption: Proposed synthesis via Buchwald-Hartwig coupling.
Experimental Protocol
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Reaction Setup: To an oven-dried flask, add 6-nitroindole, 3-bromobenzyl alcohol, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).
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Solvent and Atmosphere: Add an anhydrous solvent (e.g., toluene or dioxane) and purge the flask with an inert gas (e.g., argon or nitrogen).
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Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Analytical Characterization
The identity and purity of the synthesized (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol would be confirmed using a suite of analytical techniques. The following are predicted spectral data based on the analysis of its structural components.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the indole, phenyl, and methanol protons. The protons on the indole ring will be influenced by the nitro group, and the protons on the phenyl ring will show splitting patterns corresponding to a 1,3-disubstituted benzene. The benzylic protons of the methanol group will likely appear as a singlet, and the hydroxyl proton will be a broad singlet.
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¹³C NMR: The carbon NMR will show a number of signals in the aromatic region (110-150 ppm) corresponding to the indole and phenyl carbons. The carbon bearing the nitro group will be significantly downfield. The benzylic carbon will appear around 60-70 ppm.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The fragmentation pattern in the mass spectrum would likely show a prominent molecular ion peak [M]⁺, followed by fragments corresponding to the loss of the hydroxyl group, the entire methanol group, and cleavage of the bond between the indole and phenyl rings.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for:
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N-O stretching of the nitro group (around 1520 and 1340 cm⁻¹)
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O-H stretching of the alcohol (a broad peak around 3400 cm⁻¹)
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C-O stretching of the alcohol (around 1050 cm⁻¹)
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Aromatic C-H stretching (above 3000 cm⁻¹)
| Technique | Expected Observations |
| ¹H NMR | Signals for aromatic protons (indole and phenyl), a singlet for the benzylic CH₂, and a broad singlet for the OH. |
| ¹³C NMR | Aromatic carbons (110-150 ppm), benzylic carbon (~65 ppm). |
| HRMS | Accurate mass measurement to confirm the elemental composition. |
| IR | Characteristic bands for NO₂, OH, C-O, and aromatic C-H. |
Potential Applications in Drug Discovery
While no biological activity has been reported for (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol, its structural motifs suggest potential therapeutic applications.
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Antimicrobial and Antiparasitic Activity: Nitro-containing heterocyclic compounds are known for their antimicrobial and antiparasitic properties. For instance, novel 3-chloro-6-nitro-1H-indazole derivatives have shown promising antileishmanial activity[1]. The 6-nitroindole core of the target molecule suggests it could be explored for similar applications.
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Kinase Inhibition: The indole nucleus is a common scaffold in the design of kinase inhibitors. The specific substitution pattern on the indole and the appended phenyl ring could allow for specific interactions within the ATP-binding pocket of various kinases.
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Anticancer Activity: Many indole derivatives exhibit anticancer properties through various mechanisms, including inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest. The presence of the nitro group could enhance these activities. For example, 3-Methyl-6-nitro-1H-indazole is a vital intermediate in the synthesis of Pazopanib, an oral angiogenesis inhibitor used in cancer therapy[2].
Conclusion
(3-(6-Nitro-1H-indol-1-yl)phenyl)methanol is a novel chemical entity with potential applications in medicinal chemistry. This guide has provided a comprehensive, albeit predictive, analysis of its chemical structure, a plausible synthetic route, and expected analytical characteristics. The insights drawn from analogous structures provide a solid foundation for any future experimental investigation of this compound. The synthesis and biological evaluation of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol are warranted to explore its therapeutic potential fully.
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